molecular formula C9H19Cl2N3 B6262348 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 2648994-74-3

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No. B6262348
CAS RN: 2648994-74-3
M. Wt: 240.2
InChI Key:
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Description

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride, also known as 4-MPIPD, is an organic compound that has been studied for its potential therapeutic applications. It is a member of the imidazole family and is a derivative of piperidine. 4-MPIPD has been found to have a variety of biochemical and physiological effects, which makes it a promising candidate for further research and development.

Scientific Research Applications

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been studied for its potential to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has been investigated for its potential use in drug delivery systems.

Mechanism of Action

The exact mechanism of action of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is not yet fully understood. However, it is believed to interact with a variety of molecules, including proteins, enzymes, and receptors. For example, 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has been found to bind to the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. In addition, 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has been found to interact with the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been found to reduce the levels of glucose in the blood and to reduce the proliferation of cancer cells. Furthermore, 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has been found to reduce the levels of amyloid-beta, which is a peptide associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has been found to be safe for use in animal and human studies. However, it is important to note that 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has a variety of potential future directions that could be explored. For example, further research could be conducted to explore its potential therapeutic applications, such as its potential to treat neurological disorders. In addition, further research could be conducted to explore its potential use in drug delivery systems. Furthermore, further research could be conducted to explore its potential to inhibit the proliferation of cancer cells and to reduce the levels of amyloid-beta. Finally, further research could be conducted to explore its potential to interact with other molecules, such as proteins, enzymes, and receptors.

Synthesis Methods

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride can be synthesized through a series of reactions. The first step involves reacting piperidine with 1-methyl-4,5-dihydro-1H-imidazole-2-thiol to form 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine. This reaction is catalyzed by a base, such as potassium carbonate. The next step involves reacting this intermediate with hydrochloric acid to form 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride. This reaction is catalyzed by a Lewis acid, such as aluminum chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole with piperidine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-4,5-dihydro-1H-imidazole", "piperidine", "hydrochloric acid" ], "Reaction": [ "1. 1-methyl-4,5-dihydro-1H-imidazole is reacted with piperidine in the presence of a suitable solvent and a catalyst.", "2. The reaction mixture is then heated under reflux for a specific period of time.", "3. Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.", "4. The product is then isolated and purified using standard techniques such as filtration, crystallization, and recrystallization." ] }

CAS RN

2648994-74-3

Product Name

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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